molecular formula C27H22F3N3O3S B4379757 4-[3-(2,3-dihydro-1H-inden-5-yloxy)-4-methoxyphenyl]-13-methyl-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one

4-[3-(2,3-dihydro-1H-inden-5-yloxy)-4-methoxyphenyl]-13-methyl-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one

Cat. No.: B4379757
M. Wt: 525.5 g/mol
InChI Key: UXYIZZGEIZDYHG-UHFFFAOYSA-N
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Description

2-[3-(2,3-dihydro-1H-inden-5-yloxy)-4-methoxyphenyl]-9-methyl-7-(trifluoromethyl)-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2,3-dihydro-1H-inden-5-yloxy)-4-methoxyphenyl]-9-methyl-7-(trifluoromethyl)-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one core, followed by the introduction of the indene and methoxyphenyl groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2,3-dihydro-1H-inden-5-yloxy)-4-methoxyphenyl]-9-methyl-7-(trifluoromethyl)-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.

    Biology: It may have biological activity that makes it useful for studying cellular processes or as a potential therapeutic agent.

    Medicine: The compound could be investigated for its potential as a drug candidate, particularly if it exhibits activity against specific biological targets.

    Industry: It may have applications in the development of new materials or as a component in industrial processes.

Mechanism of Action

The mechanism of action of 2-[3-(2,3-dihydro-1H-inden-5-yloxy)-4-methoxyphenyl]-9-methyl-7-(trifluoromethyl)-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular signaling pathways or metabolic processes. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[3-(2,3-dihydro-1H-inden-5-yloxy)-4-methoxyphenyl]-9-methyl-7-(trifluoromethyl)-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one apart from similar compounds is its unique combination of functional groups and structural features. This uniqueness could translate to distinct chemical reactivity, biological activity, or physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[3-(2,3-dihydro-1H-inden-5-yloxy)-4-methoxyphenyl]-13-methyl-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22F3N3O3S/c1-13-10-20(27(28,29)30)31-26-21(13)22-23(37-26)25(34)33-24(32-22)16-7-9-18(35-2)19(12-16)36-17-8-6-14-4-3-5-15(14)11-17/h6-12,24,32H,3-5H2,1-2H3,(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXYIZZGEIZDYHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=O)NC(N3)C4=CC(=C(C=C4)OC)OC5=CC6=C(CCC6)C=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3-(2,3-dihydro-1H-inden-5-yloxy)-4-methoxyphenyl]-13-methyl-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one
Reactant of Route 2
4-[3-(2,3-dihydro-1H-inden-5-yloxy)-4-methoxyphenyl]-13-methyl-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one
Reactant of Route 3
4-[3-(2,3-dihydro-1H-inden-5-yloxy)-4-methoxyphenyl]-13-methyl-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one
Reactant of Route 4
4-[3-(2,3-dihydro-1H-inden-5-yloxy)-4-methoxyphenyl]-13-methyl-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one
Reactant of Route 5
4-[3-(2,3-dihydro-1H-inden-5-yloxy)-4-methoxyphenyl]-13-methyl-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one
Reactant of Route 6
4-[3-(2,3-dihydro-1H-inden-5-yloxy)-4-methoxyphenyl]-13-methyl-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one

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